Cas no 1351582-24-5 (N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide)

N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide
- AKOS024523794
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide
- N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide
- 1351582-24-5
- F5857-2450
- N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenylethanesulfonamide
-
- インチ: 1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)15-21-25(23,24)14-13-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2
- InChIKey: WRMJFOUNBWJKMI-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C=CC=CC=1)(NCC(C1=CC=CC2C=CC=CC1=2)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 355.12421471g/mol
- どういたいしつりょう: 355.12421471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 496
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-2450-3mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-20μmol |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-20mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-25mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-15mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-30mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-5mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-1mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-10mg |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-2450-2μmol |
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
1351582-24-5 | 2μmol |
$57.0 | 2023-09-09 |
N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide 関連文献
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-
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-
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-
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-
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N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamideに関する追加情報
Comprehensive Overview of N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide (CAS No. 1351582-24-5)
N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide (CAS No. 1351582-24-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This sulfonamide derivative combines a naphthalene ring, a phenyl group, and a hydroxyethyl moiety, making it a versatile intermediate in drug discovery and material science. Researchers are particularly interested in its role as a building block for bioactive molecules, given its ability to interact with various biological targets.
The compound's molecular structure features a sulfonamide group, which is known for its stability and ability to form hydrogen bonds, enhancing its potential in medicinal chemistry. The presence of the naphthalene ring contributes to its lipophilicity, which can influence its pharmacokinetic properties. Additionally, the hydroxyethyl group adds a polar character, balancing the molecule's solubility and reactivity. These attributes make N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide a valuable candidate for further exploration in drug design and development.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their applications in treating bacterial infections, inflammation, and even certain cancers. The compound's structural similarity to other successful sulfonamide drugs has sparked interest in its potential therapeutic uses. For instance, researchers are investigating its efficacy as an inhibitor for specific enzymes or receptors, which could lead to breakthroughs in treating chronic diseases. The combination of naphthalene and phenyl groups in its structure also suggests possible applications in organic electronics and photovoltaics, where such aromatic systems are often employed.
From a synthetic chemistry perspective, N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide is typically synthesized through multi-step organic reactions, including sulfonylation and condensation processes. The purity and yield of the compound are critical for its subsequent applications, prompting ongoing optimization of synthetic protocols. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly used to characterize and validate the compound's structure and purity. These methods ensure that the material meets the stringent requirements of pharmaceutical and industrial applications.
The compound's stability under various conditions is another area of interest. Studies have shown that N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide exhibits moderate stability in aqueous solutions, making it suitable for formulation studies. However, its sensitivity to light and temperature variations necessitates careful storage and handling. These factors are crucial for researchers and manufacturers aiming to incorporate the compound into larger-scale processes or commercial products.
Market trends indicate a growing interest in specialty sulfonamides, particularly those with complex aromatic systems like N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide. The pharmaceutical industry's focus on targeted therapies and personalized medicine has further amplified the demand for such compounds. Additionally, the rise of green chemistry initiatives has encouraged the development of more sustainable synthesis routes for sulfonamide derivatives, aligning with global environmental goals.
In conclusion, N-2-hydroxy-2-(naphthalen-1-yl)ethyl-2-phenylethane-1-sulfonamide (CAS No. 1351582-24-5) represents a promising compound with diverse applications in pharmaceuticals, materials science, and beyond. Its unique structural features, combined with the growing demand for sulfonamide-based intermediates, position it as a valuable asset in modern chemical research. As scientific advancements continue to uncover new possibilities for this molecule, its role in innovation and industry is expected to expand significantly.
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